An In-depth Technical Guide to 3,4'-Dihydroxybenzophenone: Structure, Properties, and Applications
An In-depth Technical Guide to 3,4'-Dihydroxybenzophenone: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4'-Dihydroxybenzophenone, a molecule of significant interest in various scientific fields. This document delves into its chemical structure, physicochemical properties, synthesis, and notable biological activities, offering a valuable resource for professionals in research and development.
Molecular Structure and Identification
3,4'-Dihydroxybenzophenone, a member of the benzophenone class of organic compounds, is characterized by a central ketone group bridging two phenyl rings. One ring is substituted with two hydroxyl groups at the 3 and 4 positions (a catechol moiety), while the other remains unsubstituted. This specific arrangement of functional groups is key to its chemical reactivity and biological profile.
The structure of 3,4'-Dihydroxybenzophenone can be visualized as follows:
Caption: Chemical structure of 3,4'-Dihydroxybenzophenone.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | (3,4-dihydroxyphenyl)(phenyl)methanone[1] |
| CAS Number | 10425-11-3[2] |
| Molecular Formula | C₁₃H₁₀O₃[2][3] |
| Molecular Weight | 214.22 g/mol [2][3] |
| Synonyms | 3,4-Dihydroxy Benzophenone, UV absorber-12 |
Physicochemical Properties
Understanding the physicochemical properties of 3,4'-Dihydroxybenzophenone is crucial for its application in various experimental and industrial settings.
| Property | Value | Source |
| Physical State | Solid, powder | [2] |
| Color | Very pale yellow to light cream | [2] |
| Melting Point | 148 °C | [2] |
| Solubility | Soluble in polar organic solvents like ethanol and acetone; limited solubility in water.[4] | |
| Predicted XlogP | 2.6 | [5] |
Spectroscopic Data
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¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra are expected to show characteristic signals for the aromatic protons and carbons of the two phenyl rings, as well as the hydroxyl protons. The specific chemical shifts will be influenced by the positions of the hydroxyl groups.
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. Broad absorption bands in the region of 3200-3600 cm⁻¹ are expected due to the O-H stretching of the hydroxyl groups.
-
UV-Vis Spectroscopy: The UV-Vis spectrum is characterized by absorption bands arising from π→π* transitions in the aromatic rings and n→π* transitions of the carbonyl group. For the related compound 3,4-dihydroxybenzoic acid, absorption maxima have been observed at 206, 218, 260, and 294 nm.[6] The exact λmax for 3,4'-Dihydroxybenzophenone in different solvents would be a key parameter for its quantification and use as a UV absorber.
Synthesis of 3,4'-Dihydroxybenzophenone
The synthesis of 3,4'-Dihydroxybenzophenone can be achieved through several methods, with the Friedel-Crafts acylation and Fries rearrangement being common strategies.
Friedel-Crafts Acylation of Catechol
A primary synthetic route involves the Friedel-Crafts acylation of catechol with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Workflow for Friedel-Crafts acylation synthesis.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride in an inert solvent (e.g., nitrobenzene) under a nitrogen atmosphere.
-
Addition of Reactants: Cool the suspension in an ice bath. Add a solution of catechol and benzoyl chloride in the same solvent dropwise to the flask with continuous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a specified temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Fries Rearrangement
An alternative method is the Fries rearrangement of pyrocatechol dibenzoate. This reaction involves the intramolecular migration of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.[7]
Biological Activities and Applications in Drug Development
Benzophenone derivatives are known for their wide range of biological activities, and 3,4'-Dihydroxybenzophenone is no exception. Its potential applications in pharmaceuticals are an active area of research.
Anticancer Activity
3,4'-Dihydroxybenzophenone has demonstrated cytotoxic and anticancer properties in vitro.[4] It has been shown to inhibit the growth of the triple-negative breast cancer cell line, MDA-MB-231.[4] While the precise mechanism is still under investigation, it is suggested to involve DNA modification.[4] The anticancer effects of related compounds often involve the induction of apoptosis and cell cycle arrest. For instance, some flavonoids with similar structural motifs have been shown to downregulate anti-apoptotic proteins like BCL-2 in MDA-MB-231 cells.[8]
Neuroprotective Effects
There is evidence to suggest that 3,4'-Dihydroxybenzophenone possesses neuroprotective properties against oxidative DNA damage, indicating its potential utility in the context of neurodegenerative diseases.[4] The antioxidant capacity of the catechol moiety likely plays a significant role in this activity by scavenging reactive oxygen species (ROS). The activation of the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response, has been observed with structurally similar compounds like 3,4-dihydroxyacetophenone, suggesting a possible mechanism of action.[9]
Caption: Postulated neuroprotective signaling pathway.
Other Applications
-
UV Stabilizer: Due to its ability to absorb UV radiation, 3,4'-Dihydroxybenzophenone is used as a UV filter in cosmetics and to protect plastics from photodegradation.[4]
-
Synthetic Intermediate: It serves as a demethylation agent and a precursor in the synthesis of other compounds, such as 3,4-dihydroxybenzoic acid.[4]
Safety and Handling
3,4'-Dihydroxybenzophenone is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
GHS Hazard Statements:
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
-
Endocrine Disruption Potential: It is listed as a potential endocrine-disrupting compound.[1]
Analytical Methods
The purity and quantification of 3,4'-Dihydroxybenzophenone can be assessed using standard analytical techniques.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol is a general guideline and may require optimization for specific applications.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column, and an autosampler.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a small percentage of an acid like trifluoroacetic acid or formic acid to improve peak shape).
-
Sample Preparation: Accurately weigh and dissolve the 3,4'-Dihydroxybenzophenone sample in the mobile phase or a suitable solvent to a known concentration.
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Set at a λmax of the compound (e.g., around 290 nm, to be determined empirically).
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
-
Data Analysis: The concentration of 3,4'-Dihydroxybenzophenone is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
Conclusion
3,4'-Dihydroxybenzophenone is a versatile molecule with a rich chemical and biological profile. Its unique structure, combining a benzophenone core with a catechol moiety, underpins its utility as a UV absorber and its potential as a therapeutic agent, particularly in the fields of oncology and neuroprotection. Further research into its specific mechanisms of action will undoubtedly unveil new opportunities for its application in drug development and materials science. This guide serves as a foundational resource for scientists and researchers, providing essential technical information to support their work with this intriguing compound.
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